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Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)-

Glutathione S-transferase Detoxification resistance DNA covalent binding

Researchers requiring consistent DNA adduct yields without reliance on variable metabolic activation systems (CYP1A2/NAT2) should use this pre-activated electrophile. It directly forms dG-C8-MeIQx and dG-N2-MeIQx adducts at a reproducible ~5:1 ratio, eliminating bioactivation variability. • Generates authentic DNA adduct standards for LC-MS/MS method development and adductome quantification, bypassing S9/cofactor systems. • Enables dissection of post-activation DNA repair mechanisms versus P450-dependent metabolic activation effects. • Serves as a critical GST-resistant negative control, contrasting with GST-sensitive N-acetoxy-PhIP for studying detoxification pathway specificity.

Molecular Formula C13H13N5O
Molecular Weight 255.28 g/mol
CAS No. 107609-69-8
Cat. No. B13750228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)-
CAS107609-69-8
Molecular FormulaC13H13N5O
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESCC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC(=O)C
InChIInChI=1S/C13H13N5O/c1-7-6-14-9-4-5-10-12(11(9)15-7)17-13(18(10)3)16-8(2)19/h4-6H,1-3H3,(H,16,17,19)
InChIKeyJHCVFAMHBNCNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetoxy-MeIQx: Proximate Carcinogen for DNA Adduct Research


Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)-, also known as N-acetoxy-MeIQx, is the synthetic N-acetylated derivative of the N-hydroxy metabolite of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), one of the most abundant and potent heterocyclic aromatic amine (HAA) mutagens formed in cooked meats [1]. N-Acetoxy-MeIQx serves as a DNA-reactive electrophile that covalently modifies guanine bases at the C8 and N2 positions, generating the same DNA adducts observed in vivo following MeIQx exposure . As a stable, pre-activated ultimate carcinogen, this compound is an essential tool for in vitro DNA adduct formation, mutagenesis mechanism studies, and biomarker development without reliance on metabolic activation systems.

Workflow Pre-activated electrophile for in vitro DNA adduct studies without CYP/NAT metabolic activation
Selection Generates reproducible dG-C8-MeIQx and dG-N2-MeIQx adduct standards for adductome method development
Context Reported tool for mutagenesis mechanism and DNA damage biomarker research

Why N-Acetoxy-MeIQx Cannot Be Substituted in Carcinogenesis Assays


N-acetoxy-MeIQx is the ultimate DNA-reactive metabolite in the MeIQx carcinogenicity pathway, and its electrophilic reactivity, DNA adduct isomer profile, and detoxification susceptibility differ markedly from its parent amine MeIQx, its N-hydroxy intermediate, and the corresponding N-acetoxy derivatives of other prevalent HAAs such as PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) and IQ (2-amino-3-methylimidazo[4,5-f]quinoline) [1]. Unlike N-acetoxy-PhIP, which is efficiently detoxified by human glutathione S-transferases (GSTs), N-acetoxy-MeIQx is entirely resistant to GST-mediated detoxification, and its DNA adduct formation profile exhibits a unique, dose-dependent shift in regioisomer ratios not observed with other HAAs . Consequently, substituting the parent amine or N-hydroxy form in experiments requiring the pre-activated electrophile leads to irreproducible adduct yields and mischaracterization of DNA damage spectra.

N-Acetoxy-MeIQx
GST detoxification resistance profile differs: reported 0% inhibition by human GSTs vs. N-acetoxy-PhIP’s high susceptibility
N-Acetoxy-MeIQx
DNA adduct regioisomer distribution (C8/N2) shows a unique dose-dependent shift not observed with PhIP or IQ analogs
N-Acetoxy-MeIQx
CYP1A2 metabolic dependence context differs: parent amine activation fraction 91% vs. 70% for PhIP, altering probe sensitivity

Quantitative Selection Guide: N-Acetoxy-MeIQx vs. Analogous Carcinogens


GST-Mediated Detoxification Resistance vs. N-Acetoxy-PhIP

In a direct in vitro comparison, the covalent binding of N-acetoxy-MeIQx to DNA was completely unaffected by the addition of purified human or rat glutathione S-transferases (GSTs), whereas the DNA binding of N-acetoxy-PhIP was inhibited by up to 90% by recombinant human GSTA1-1 [1]. Furthermore, no GST activity toward N-acetoxy-MeIQx was detected in human liver cytosol, while robust GST activity toward N-acetoxy-PhIP was present in all 8 human liver specimens tested [1]. GSH alone inhibited N-acetoxy-MeIQx DNA binding by only 40%.

GST Detoxification Resistance
Reported head-to-head
N-Acetoxy-MeIQx: 0% GST inhibition
N-Acetoxy-PhIP: up to 90% inhibition
MeIQx GST inh.
0%
PhIP GST inh.
90%
May support GST-independent genotoxicity pathway studies
GST-refractory context; human liver cytosol data
Glutathione S-transferase Detoxification resistance DNA covalent binding

DNA Adduct Formation in Human Prostate Epithelial Cells

In intact human prostate epithelial cells incubated for 2 h with the N-hydroxy metabolites, 32P-postlabeling analysis revealed that DNA adduct levels were approximately 100 times greater in N-OH-PhIP-treated cells than in N-OH-MeIQx-treated cells [1]. The lower adduct yield for N-OH-MeIQx was attributed in part to its rapid decomposition in neutral solution. DNA repair synthesis in cells from two additional patients was also greater for N-OH-PhIP than N-OH-MeIQx [1].

Prostate Cell DNA Adducts
Reported head-to-head
~100-fold lower adduct formation vs. N-OH-PhIP
MeIQx adduct
PhIP adduct
100×
Context for tissue-specific genotoxic burden comparisons
Intact prostate epithelial cells; 32P-postlabeling
DNA adduct quantification Prostate carcinogenesis Human tissue specificity

CYP1A2-Dependent Metabolic Activation In Vivo

In a human in vivo study using the selective CYP1A2 inhibitor furafylline, CYP1A2-catalyzed N-hydroxylation accounted for 91% of the elimination of ingested MeIQx, compared with only 70% for ingested PhIP [1]. Following furafylline administration, the excretion of unchanged MeIQx increased 14.3-fold, while that of PhIP increased only 4.1-fold (P < 0.01) [1]. In human liver microsomes, furafylline inhibited MeIQx N-hydroxylation by >90% [2].

CYP1A2 Metabolic Dependence
Reported head-to-head
91% MeIQx clearance via CYP1A2 vs. 70% for PhIP (P
MeIQx CYP1A2
91%
PhIP CYP1A2
70%
Higher CYP1A2 exclusivity supports probe for P450-dependent genotoxicity
Furafylline inhibition study; human in vivo
Adduct Isomer Ratio Shift
Reported context-dependent
C8:N2 ratio 5:1 (in vitro) → 1:10 (low dose in vivo)
Supports isomer-specific DNA damage mechanism research
Dose-dependent profile not reported for PhIP/IQ
CYP1A2 Metabolic activation Furafylline inhibition

Dose-Dependent DNA Adduct Isomer Ratio

Reaction of N-acetoxy-MeIQx with calf thymus DNA in vitro produces two guanine adducts, dG-C8-MeIQx and dG-N2-MeIQx, in a 5:1 ratio . In rat liver in vivo, this ratio shifts dramatically with dose: at 10 mg/kg the ratio is 3:2, while at 0.5 mg/kg, dG-N2-MeIQx becomes the predominant lesion with a 1:10 ratio . This dose-dependent isomer shift has not been reported for PhIP, IQ, or other HAAs, which predominantly form only dG-C8 adducts without a major N2-minor adduct shift [1].

Adduct Isomer Ratio Shift
Reported context-dependent
C8:N2 ratio 5:1 (in vitro) → 1:10 (low dose in vivo)
Supports isomer-specific DNA damage mechanism research
Dose-dependent profile not reported for PhIP/IQ
DNA adduct isomer ratio dG-C8-MeIQx dG-N2-MeIQx

Recommended Application Scenarios for N-Acetoxy-MeIQx


In Vitro DNA Adductome Profiling Without Metabolic Activation

Use N-acetoxy-MeIQx directly with calf thymus DNA or synthetic oligonucleotides to generate authentic dG-C8-MeIQx and dG-N2-MeIQx adduct standards at a reproducible 5:1 ratio for LC-MS/MS method development and adductome quantification, bypassing the variability of CYP1A2/NAT2-dependent bioactivation systems [1].

GST-Independent Genotoxicity Mechanism Dissection

Employ N-acetoxy-MeIQx in DNA binding assays with and without GST isoforms to study GST-refractory genotoxicity pathways, leveraging its unique resistance to GST detoxification as a negative control for GST-dependent mechanisms, while using N-acetoxy-PhIP as the GST-sensitive comparator [1].

Tissue-Specific Carcinogenicity Risk Assessment

Apply N-acetoxy-MeIQx in prostate or colon epithelial cell models to quantify organ-specific DNA adduct burden, exploiting the ~100-fold lower adduct formation relative to N-OH-PhIP established in human prostate epithelium to assess relative genotoxic risk across tissue types [2].

CYP1A2 Pharmacogenetic Interaction Studies

Use N-acetoxy-MeIQx as a pre-activated probe to distinguish between CYP1A2-dependent metabolic activation effects and downstream DNA repair/adduct persistence effects, particularly valuable because MeIQx activation is 91% CYP1A2-dependent in humans, making N-acetoxy-MeIQx an ideal reference standard for studies isolating post-activation variables from P450-mediated activation differences [3].

Application
Selection Property
Validation Focus
In vitro DNA adductome profiling without metabolic activation
Pre-activated electrophile, bypasses CYP1A2/NAT2 variability
Reproducible adduct standard ratio & LC-MS/MS method development
GST-independent genotoxicity pathway dissection
Reported resistance to GST-catalyzed detoxification
Negative control for GST-dependent mechanisms; compare with N-acetoxy-PhIP
Tissue-specific carcinogenicity risk assessment models
Lower adduct formation context in prostate/colon epithelium
Relative genotoxic burden comparison across tissue types
CYP1A2 pharmacogenetic interaction studies
Pre-activated probe distinguishing metabolism from DNA repair effects
Post-activation variables isolation; 91% CYP1A2 dependence context
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